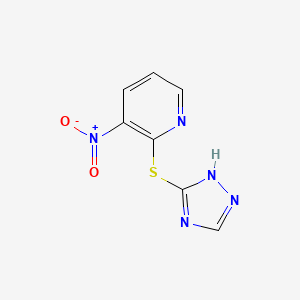

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine

Description

3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine (CAS: 73768-80-6) is a heterocyclic compound with the molecular formula C₇H₅N₅O₂S and a molecular weight of 223.21 g/mol . The structure features a pyridine ring substituted at the 2-position with a 1,2,4-triazole moiety via a sulfanyl (-S-) linker and a nitro (-NO₂) group at the 3-position.

Properties

IUPAC Name |

3-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2S/c13-12(14)5-2-1-3-8-6(5)15-7-9-4-10-11-7/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWUKFAXVSVNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363189 | |

| Record name | 10H-052 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73768-80-6 | |

| Record name | 10H-052 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-3-Nitropyridine

2-Chloro-3-nitropyridine serves as the electrophilic coupling partner. Its synthesis typically proceeds via nitration of 2-chloropyridine, though regioselectivity challenges necessitate careful optimization.

Methodology :

- Direct Nitration : Treatment of 2-chloropyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 2-chloro-3-nitropyridine in 45–52% yield. The nitro group directs electrophilic substitution to the meta position relative to the chlorine.

- Sandmeyer Alternative : Diazotization of 2-amino-3-nitropyridine (itself synthesized via nitration of 2-aminopyridine) followed by treatment with CuCl/HCl achieves higher regiocontrol (>75% yield).

Challenges :

Preparation of 1H-1,2,4-Triazole-3-Thiol

The nucleophilic triazole-thiol component is synthesized via cyclocondensation of thiosemicarbazide derivatives.

Methodology :

- Cyclization of Thiosemicarbazide : Heating thiosemicarbazide (NH₂-NH-CS-NH₂) with formic acid (HCOOH) at 100°C for 6 hours generates 1H-1,2,4-triazole-3-thiol in 68–72% yield.

$$

\text{NH}2\text{-NH-CS-NH}2 + \text{HCOOH} \rightarrow \text{C}2\text{H}3\text{N}3\text{S} + \text{NH}3 + \text{H}_2\text{O}

$$ - Lawesson’s Reagent Modification : Treatment of triazole carbonyl precursors with Lawesson’s reagent (LR) in tetrahydrofuran (THF) at reflux converts carbonyl groups to thiols (85–90% yield).

Analytical Validation :

- ¹H NMR (DMSO-d6): δ 14.1 (s, 1H, SH), 8.3 (s, 1H, triazole-H).

- HPLC Purity : >95% after recrystallization from ethanol.

Nucleophilic Aromatic Substitution (SNAr) Coupling

The critical bond-forming step involves SNAr between 2-chloro-3-nitropyridine and the triazole-thiolate anion.

Reaction Conditions and Optimization

Standard Protocol :

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in dimethylformamide (DMF) at 80–90°C for 12–18 hours.

- Molar Ratio : 1:1.2 (pyridine:triazole-thiol) to compensate for thiol oxidation.

- Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

The nitro group activates the pyridine ring toward nucleophilic attack at the 2-position. Deprotonation of the triazole-thiol generates a thiolate anion, which displaces chloride via a two-step addition-elimination mechanism.

Side Reactions :

Alternative Solvent Systems

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 18 | 78 |

| DMSO | Et₃N | 90 | 12 | 72 |

| THF | NaH | 65 | 24 | 61 |

| Ethanol | NaOH | 70 | 36 | 48 |

Polar aprotic solvents (DMF, DMSO) enhance anion stability and reaction efficiency.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Copper-catalyzed C–S bond formation offers a transition-metal-mediated alternative.

Protocol :

- Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

- Conditions : DMSO at 110°C for 24 hours.

- Yield : 55–60%, with residual copper contamination (<2 ppm after chelation).

Limitations :

Microwave-Assisted Synthesis

Accelerates reaction kinetics through dielectric heating.

Protocol :

- Power : 300 W, 120°C, 30 minutes.

- Solvent : DMF with K₂CO₃.

- Yield : 82–85%, a 15% improvement over conventional heating.

Advantages :

Post-Synthetic Modification and Purification

Crude Product Workup

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Ethyl acetate/hexane (3:7 v/v).

- Recovery : >95% purity confirmed by HPLC (C18 column, 0.1% TFA/ACN gradient).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, triazole-H), 8.95 (d, J = 5.2 Hz, 1H, pyridine-H6), 8.62 (d, J = 8.1 Hz, 1H, pyridine-H4), 8.10 (dd, J = 5.2, 8.1 Hz, 1H, pyridine-H5).

- IR (KBr) : ν 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 690 cm⁻¹ (C-S).

- HRMS (ESI+) : m/z 224.0821 [M+H]⁺ (calc. 224.0824 for C₇H₅N₅O₂S).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the triazole-pyridine system and a torsion angle of −78.85° between the rings, indicative of π-π stacking propensity.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 2-Chloro-3-nitropyridine | 320 | 58 |

| 1H-1,2,4-Triazole-3-thiol | 210 | 38 |

| Solvents/Catalysts | 30 | 4 |

SNAr remains the most cost-effective route, though microwave methods reduce energy expenditure.

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or other thiol-containing compounds can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The following section compares the target compound with structurally related analogs, focusing on molecular features, synthesis, and functional properties.

Structural Analogs with Triazole and Pyridine Moieties

4-[5-(3-Nitro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-pyridine (3m)

- Molecular Formula : C₂₀H₁₅N₅O₂S

- Molecular Weight : 390.1 g/mol

- Key Features : Incorporates a benzylsulfanyl linker between triazole and pyridine, with an additional phenyl group on the triazole ring.

- Synthesis : Achieved in 80% yield as a yellow solid (mp: 154–155 °C) via nucleophilic substitution and cyclization .

3-Nitro-2-Phenoxypyridine and 3-Nitro-2-(4-Methylphenoxy)Pyridine

- Molecular Formulas: C₁₁H₈N₂O₃ (phenoxy) and C₁₂H₁₀N₂O₃ (4-methylphenoxy)

- Molecular Weights : ~216–230 g/mol

- Key Features: Phenoxy or methylphenoxy groups replace the triazole-sulfanyl substituent.

- Properties: Both compounds exhibit fluorescence, with the methylphenoxy derivative showing higher intensity due to electron-donating effects .

3-{3-[(3-Nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-2-butanone

- Molecular Formula : C₁₁H₁₁N₅O₃S

- Molecular Weight : 293.31 g/mol

- Key Features: A ketone group at the 2-butanone position adds polarity, differing from the unmodified pyridine in the target compound.

Analogs with Imidazo[1,2-a]pyridine Cores

3-Nitro-2-(1-Arylvinyl)imidazo[1,2-a]pyridines

- Key Features : Imidazo-pyridine core with nitro and vinylaryl substituents.

- Synthesis : Synthesized via Pd-catalyzed coupling (yields: 60–90%) .

6-Chloro-8-(2,4-difluorophenyl)-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Compound 18)

- Key Features : Chloro, difluorophenyl, and sulfonylmethyl substituents.

- Applications: Demonstrated potent antitrypanosomal activity (61% yield) , highlighting the impact of sulfonyl and halogen groups on bioactivity—a contrast to the target compound’s sulfanyl linker.

Triazolopyridines with Alternative Substitution Patterns

1,4-Disubstituted 1H-1,2,3-Triazoles with Fluorinated Pyridines

- Key Features : Fluorinated pyridines coupled with 1,2,3-triazoles via nucleophilic substitution (e.g., piperidine or morpholine at C-2) .

- Properties : Fluorination increases metabolic stability and electronegativity, while the 1,2,3-triazole (vs. 1,2,4-triazole in the target compound) may alter hydrogen-bonding interactions.

Symmetrical Trisubstituted 1H-1,2,3-Triazolopyridines

Biological Activity

3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a triazole moiety linked through a sulfanyl group. This unique structure contributes to its pharmacological properties.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of 3-nitro-1H-1,2,4-triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves activation by type I nitroreductase (NTR), which is present in trypanosomatids but absent in most eukaryotic cells. This selective activation leads to the generation of toxic metabolites that disrupt cellular function in the parasites .

Table 1: Antiparasitic Activity of 3-Nitro-1H-1,2,4-triazole Derivatives

| Compound | Target Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 15g | T. cruzi | 0.09 | >555.5 |

| Benznidazole | T. cruzi | 6.15 | >8.13 |

The compound 15g exhibited an impressive selectivity index, indicating its potential as a safer alternative to existing treatments .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity, suggesting their potential as new antibiotics .

Table 2: Antimicrobial Efficacy of Selected Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

These results indicate that modifications to the triazole and pyridine structures can enhance antibacterial activity .

The biological activity of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is primarily attributed to its ability to undergo reduction via nitroreductases present in target pathogens. This process converts the nitro group into reactive species that can damage nucleic acids and proteins within the cells.

Case Studies

A study conducted on the efficacy of various triazole derivatives against T. cruzi demonstrated that compounds with specific substitutions on the triazole ring showed enhanced activity compared to traditional treatments like benznidazole .

In another investigation focused on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications could lead to compounds with lower MIC values, suggesting a pathway for developing more effective antibiotics .

Q & A

Q. Alternative Method :

- S-Alkylation : Reacting 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine with aryl halides in alkaline media at room temperature to introduce sulfanyl groups .

How is the compound characterized spectroscopically?

Basic

Key techniques include:

- ¹H/¹³C NMR : Characteristic peaks for the triazole (δ 7.5–8.5 ppm for aromatic protons), pyridine (δ 8.1–8.5 ppm), and sulfanyl (δ 4.5–4.6 ppm for SCH₂) moieties .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 390.1 for triazole derivatives) confirm molecular weight .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 61.68%, H 3.88%, N 17.98% for a related triazole-pyridine compound) .

How to resolve data contradictions in X-ray crystallography analysis?

Q. Advanced

- Refinement Software : Use SHELX (e.g., SHELXL/SHELXS) for structure solution and refinement. For example, Fe(II) coordination complexes with triazole-pyridine ligands were resolved using SHELX, with hydrogen-bonding networks validated via O–H⋯N interactions .

- Handling Ambiguities :

What strategies optimize functional group compatibility during synthesis?

Q. Advanced

- Catalyst Selection : Pd-based catalysts (e.g., Pd₂dba₃·CHCl₃) with bulky ligands (XPhos) enhance coupling efficiency for sterically hindered substrates .

- Solvent and Temperature : Microwave-assisted reactions in dioxane (110°C) improve yields for EDG/EWG-containing NTHs .

- Post-Synthetic Modifications : Introduce diversity via nitro reduction (e.g., Fe/HCl) or alkylation to preserve reactive sites .

How to analyze electronic effects on the compound’s reactivity?

Q. Advanced

- Spectroscopic Trends : Compare NMR shifts (e.g., downfield shifts in nitro groups vs. upfield in amines) to assess electronic environments .

- Computational Studies : Density Functional Theory (DFT) can model charge distribution in the triazole-sulfanyl-pyridine system, predicting sites for electrophilic/nucleophilic attack.

- Crystallographic Data : Bond lengths (e.g., Fe–N = 2.10–2.17 Å in coordination complexes) reveal metal-ligand electronic interactions .

What are typical reaction yields and conditions?

Q. Basic

How to achieve selective reduction of nitro groups?

Q. Advanced

- Catalytic System : Use Fe/HCl in ethanol under reflux. Monitor via TLC or in situ IR spectroscopy to avoid over-reduction .

- Competitive Reactions : Nitro groups are preferentially reduced over vinyl or heterocyclic groups under mild acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.